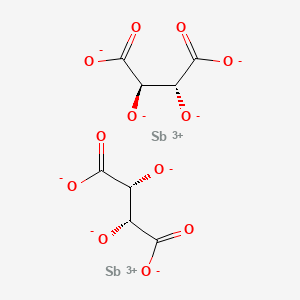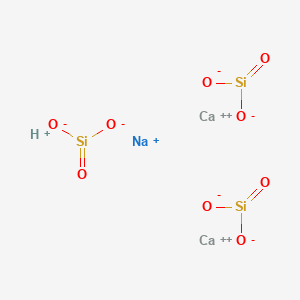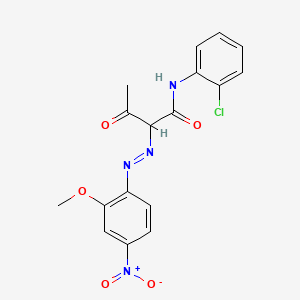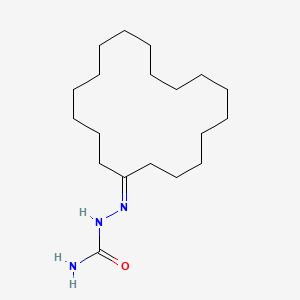
Manganese(II) sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(II) sulfite is an inorganic compound with the chemical formula MnSO₃ It is a white to pale pink solid that is sparingly soluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese(II) sulfite can be synthesized through the reaction of manganese(II) salts, such as manganese(II) chloride (MnCl₂), with sulfite salts like sodium sulfite (Na₂SO₃). The reaction typically occurs in an aqueous medium: [ \text{MnCl}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{MnSO}_3 + 2\text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar reactions but on a larger scale, often using more concentrated solutions and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation to form manganese(IV) oxide (MnO₂) and sulfur dioxide (SO₂). [ \text{MnSO}_3 + \text{O}_2 \rightarrow \text{MnO}_2 + \text{SO}_2 ]
-
Reduction: Under certain conditions, this compound can be reduced to manganese metal (Mn) and sulfur compounds.
-
Substitution: this compound can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂)
Reducing Agents: Hydrogen gas (H₂), carbon monoxide (CO)
Reaction Conditions: Varying temperatures and pressures depending on the desired reaction and products.
Major Products Formed:
Oxidation: Manganese(IV) oxide (MnO₂), sulfur dioxide (SO₂)
Reduction: Manganese metal (Mn), sulfur compounds
Wissenschaftliche Forschungsanwendungen
Manganese(II) sulfite has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a component in certain medical treatments.
Industry: Utilized in the production of other manganese compounds and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which manganese(II) sulfite exerts its effects involves its ability to participate in redox reactions. The manganese ion (Mn²⁺) can undergo changes in its oxidation state, facilitating various chemical transformations. These redox reactions are crucial in processes such as catalysis and enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Manganese(II) sulfate (MnSO₄): A more soluble manganese compound used in agriculture and industry.
Manganese(II) chloride (MnCl₂): Commonly used in laboratory synthesis and industrial applications.
Manganese(II) oxide (MnO): Used in ceramics and as a precursor for other manganese compounds.
Uniqueness of Manganese(II) Sulfite: this compound is unique due to its specific redox properties and its ability to form various oxidation states. This makes it particularly useful in catalysis and other chemical processes where redox reactions are essential.
Eigenschaften
IUPAC Name |
manganese(2+);sulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPCGTWHYQICV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B576621.png)
![(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576622.png)

